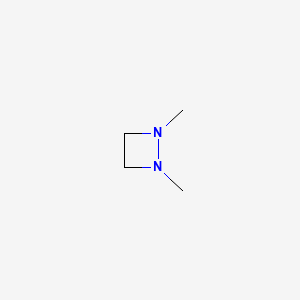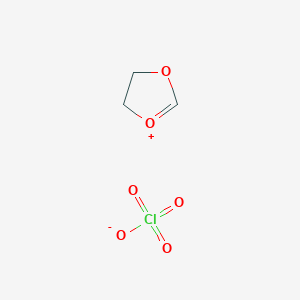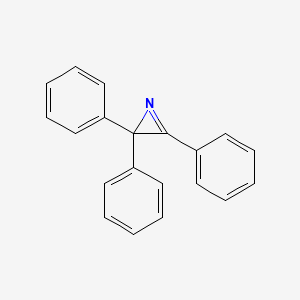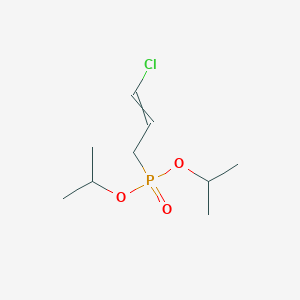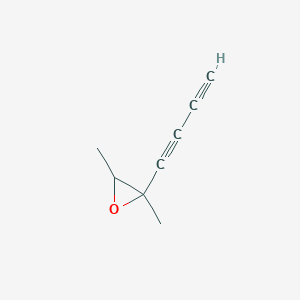![molecular formula C10H16O B14653050 1,4,4-Trimethylbicyclo[3.2.0]heptan-3-one CAS No. 53171-64-5](/img/structure/B14653050.png)
1,4,4-Trimethylbicyclo[3.2.0]heptan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,4-Trimethylbicyclo[3.2.0]heptan-3-one is a bicyclic ketone with the molecular formula C10H16O. This compound is known for its unique structure, which includes a bicyclo[3.2.0]heptane framework. It is a key intermediate in the synthesis of various organic compounds, including pheromones and other biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4,4-Trimethylbicyclo[3.2.0]heptan-3-one can be synthesized through the oxidation of methylenebicyclo[3.2.0]heptanone derivatives. The reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The selective reduction of the carbonyl group at the four-membered ring can also furnish the corresponding ketone .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process is optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,4,4-Trimethylbicyclo[3.2.0]heptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diketones.
Reduction: Selective reduction of the carbonyl group can yield different ketones.
Substitution: The compound can undergo substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
Diketones: Formed through oxidation.
Reduced Ketones: Formed through selective reduction.
Wissenschaftliche Forschungsanwendungen
1,4,4-Trimethylbicyclo[3.2.0]heptan-3-one is widely used in scientific research due to its versatile reactivity and unique structure. Some applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pheromones and other biologically active compounds.
Wirkmechanismus
The mechanism of action of 1,4,4-Trimethylbicyclo[3.2.0]heptan-3-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of biologically active products. The pathways involved in these reactions are often complex and depend on the specific application and conditions .
Vergleich Mit ähnlichen Verbindungen
1,4,4-Trimethylbicyclo[3.2.0]heptan-3-one can be compared with other similar bicyclic ketones, such as:
- 4,7,7-Trimethylbicyclo[3.2.0]hept-3-en-6-one
- Bicyclo[3.1.1]heptan-3-one, 2,6,6-trimethyl-
- 1,4,4-Trimethylbicyclo[5.1.0]oct-5-en-2-one
These compounds share similar structural features but differ in their reactivity and applications. The unique structure of this compound makes it particularly valuable in the synthesis of specific organic molecules and pheromones .
Eigenschaften
CAS-Nummer |
53171-64-5 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
1,4,4-trimethylbicyclo[3.2.0]heptan-3-one |
InChI |
InChI=1S/C10H16O/c1-9(2)7-4-5-10(7,3)6-8(9)11/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
NHFFWLSUVUFBKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC2(CC1=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


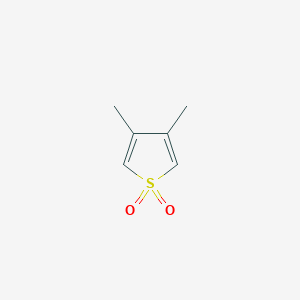
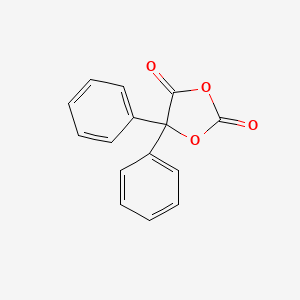
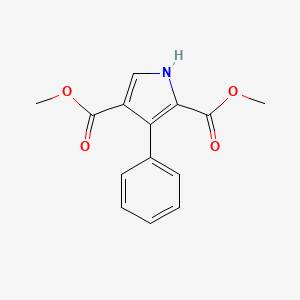
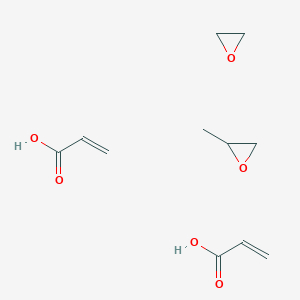
![2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide](/img/structure/B14652994.png)
